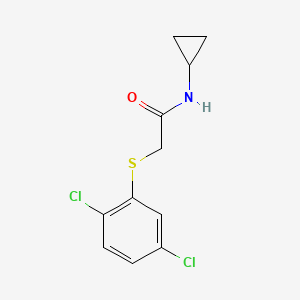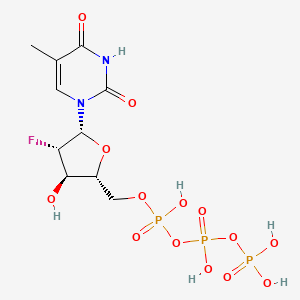
2,4(1H,3H)-Pyrimidinedione, 1-(2-deoxy-2-fluoro-5-O-(hydroxy((hydroxy(phosphonooxy)phosphinyl)oxy)phosphinyl)-beta-D-arabinofuranosyl)-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4(1H,3H)-Pyrimidinedione, 1-(2-deoxy-2-fluoro-5-O-(hydroxy((hydroxy(phosphonooxy)phosphinyl)oxy)phosphinyl)-beta-D-arabinofuranosyl)-5-methyl- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidinedione core and multiple functional groups that contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. Common synthetic routes may include:
Formation of the Pyrimidinedione Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluoro and Arabinofuranosyl Groups: These steps may involve nucleophilic substitution reactions and glycosylation reactions.
Phosphorylation: The addition of phosphonooxy groups can be carried out using phosphorylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions could target the carbonyl groups in the pyrimidinedione core.
Substitution: Nucleophilic substitution reactions may occur at the fluoro and phosphonooxy groups.
Common Reagents and Conditions
Oxidizing Agents: Examples include hydrogen peroxide and potassium permanganate.
Reducing Agents: Common reducing agents are sodium borohydride and lithium aluminum hydride.
Nucleophiles: These could include amines, thiols, and other nucleophilic species.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be used to study enzyme interactions, particularly those involving phosphorylation and glycosylation.
Medicine
The compound could have potential applications in drug development, particularly as an antiviral or anticancer agent. Its ability to interact with biological molecules makes it a candidate for therapeutic research.
Industry
In industry, the compound might be used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets. For example, in a biological context, it might inhibit or activate enzymes by binding to their active sites. The pathways involved could include phosphorylation cascades or glycosylation processes.
Comparison with Similar Compounds
Similar Compounds
2,4(1H,3H)-Pyrimidinedione, 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-methyl-: This compound is similar but lacks the phosphonooxy groups.
2,4(1H,3H)-Pyrimidinedione, 1-(2-deoxy-5-O-(hydroxy(phosphonooxy)phosphinyl)-beta-D-arabinofuranosyl)-5-methyl-: This compound has a similar structure but different functional groups.
Properties
CAS No. |
79551-89-6 |
|---|---|
Molecular Formula |
C10H16FN2O14P3 |
Molecular Weight |
500.16 g/mol |
IUPAC Name |
[[(2R,3R,4S,5R)-4-fluoro-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16FN2O14P3/c1-4-2-13(10(16)12-8(4)15)9-6(11)7(14)5(25-9)3-24-29(20,21)27-30(22,23)26-28(17,18)19/h2,5-7,9,14H,3H2,1H3,(H,20,21)(H,22,23)(H,12,15,16)(H2,17,18,19)/t5-,6+,7-,9-/m1/s1 |
InChI Key |
RUKRVHYQIIURNV-JVZYCSMKSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


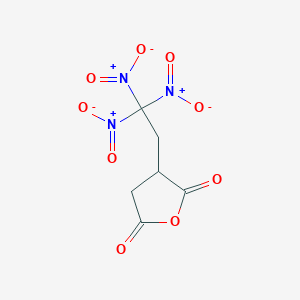


![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-ethoxybenzamide](/img/structure/B14160660.png)
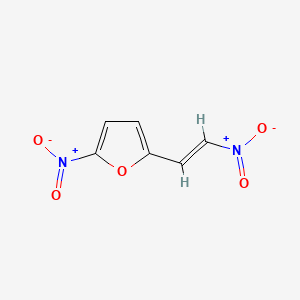
![N-(2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14160670.png)
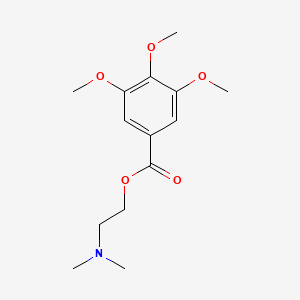
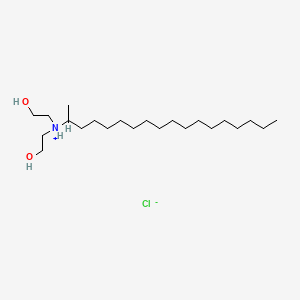
![Anthra[1,2-c]isoxazole-6,11-dione](/img/structure/B14160679.png)
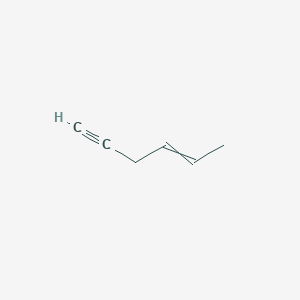
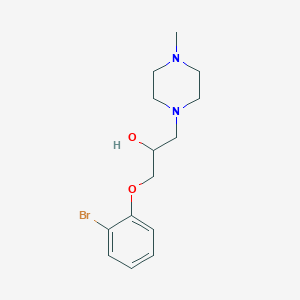
![1-(3,4-Dichlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B14160713.png)

